molecular formula C23H25N3O5 B14475554 Benzoic acid, 6-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)imino)methyl)-2,3-dimethoxy-, ethyl ester CAS No. 66913-54-0

Benzoic acid, 6-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)imino)methyl)-2,3-dimethoxy-, ethyl ester

Cat. No.: B14475554
CAS No.: 66913-54-0
M. Wt: 423.5 g/mol
InChI Key: RPWFWMXMXQWUMI-UHFFFAOYSA-N
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Description

Benzoic acid, 6-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)imino)methyl)-2,3-dimethoxy-, ethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a pyrazole ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 6-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)imino)methyl)-2,3-dimethoxy-, ethyl ester typically involves multi-step organic reactions. One common method involves the condensation of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 6-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)imino)methyl)-2,3-dimethoxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The functional groups in the compound can undergo substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 6-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)imino)methyl)-2,3-dimethoxy-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 6-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)imino)methyl)-2,3-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzoic acid, 6-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)imino)methyl)-2,3-dimethoxy-, ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

66913-54-0

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 6-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2,3-dimethoxybenzoate

InChI

InChI=1S/C23H25N3O5/c1-6-31-23(28)19-16(12-13-18(29-4)21(19)30-5)14-24-20-15(2)25(3)26(22(20)27)17-10-8-7-9-11-17/h7-14H,6H2,1-5H3

InChI Key

RPWFWMXMXQWUMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)OC)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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